molecular formula C12H16ClNO3 B14770912 (3R,4S)-4-(2-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride

(3R,4S)-4-(2-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride

Cat. No.: B14770912
M. Wt: 257.71 g/mol
InChI Key: OAUHQXKTEUYPFQ-UHFFFAOYSA-N
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Description

(3R,4S)-4-(2-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a pyrrolidine ring substituted with a methoxyphenyl group and a carboxylic acid moiety, making it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-4-(2-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Methoxyphenyl Group: This step may involve electrophilic aromatic substitution or other suitable methods to attach the methoxyphenyl group to the pyrrolidine ring.

    Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

    Substitution: The pyrrolidine ring and methoxyphenyl group can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens, acids, and bases.

Major Products Formed

    Oxidation: Phenolic derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the synthesis of chiral molecules.

Biology

Medicine

Research into its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry

Applications in the production of fine chemicals and as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (3R,4S)-4-(2-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • (3R,4S)-4-(2-Hydroxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride
  • (3R,4S)-4-(2-Methylphenyl)pyrrolidine-3-carboxylic acid hydrochloride

Uniqueness

The presence of the methoxy group in (3R,4S)-4-(2-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride may impart unique electronic and steric properties, influencing its reactivity and interactions compared to similar compounds.

Properties

IUPAC Name

4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3.ClH/c1-16-11-5-3-2-4-8(11)9-6-13-7-10(9)12(14)15;/h2-5,9-10,13H,6-7H2,1H3,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAUHQXKTEUYPFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2CNCC2C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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